

"N-hydroxy-N-(2-methylphenyl)propanamide" synthesis pathway

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Compound of Interest

Compound Name:	<i>N</i> -hydroxy- <i>N</i> -(2-methylphenyl)propanamide
CAS No.:	151826-41-4
Cat. No.:	B125090

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This guide outlines the high-purity synthesis of **N-hydroxy-N-(2-methylphenyl)propanamide** (CAS: 151826-41-4), a functionalized N-arylhydroxamic acid. This class of compounds serves as critical intermediates in studying metabolic pathways of amides and as chelating agents in metalloenzyme inhibition.

The protocol prioritizes the Reduction-Acylation Pathway, widely regarded as the most reliable method for generating N-hydroxy-N-aryl amides with high regioselectivity.

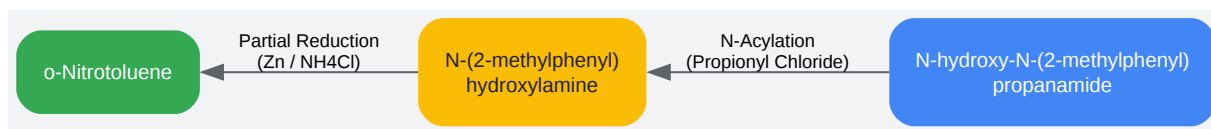
Part 1: Executive Summary & Retrosynthesis

Target Molecule: **N-hydroxy-N-(2-methylphenyl)propanamide** **Core Challenge:** The primary synthetic challenge is preventing the over-reduction of the nitro precursor to the amine (*o*-toluidine) and controlling the regioselectivity during acylation to favor N-acylation over O-acylation.

Retrosynthetic Analysis

The synthesis is disconnected into two strategic phases:

- C-N Bond Modification: Controlled partial reduction of o-nitrotoluene to the hydroxylamine.
- N-Acylation: Nucleophilic attack of the hydroxylamine nitrogen on propionyl chloride.



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Figure 1: Retrosynthetic disconnection showing the pathway from the nitro precursor.

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of N-(2-methylphenyl)hydroxylamine

Objective: Selectively reduce the nitro group to the hydroxylamine without progressing to the primary amine. Mechanism: Single-electron transfer (SET) reduction using Zinc in a buffered ammonium chloride solution.

Parameter	Specification	Rationale
Substrate	o-Nitrotoluene (1.0 eq)	Precursor.[1]
Reductant	Zinc Dust (2.0 - 2.5 eq)	Moderate reductant; avoids full reduction to amine.
Buffer	NH ₄ Cl (sat. aq.)	Maintains pH ~6-7 to stabilize the hydroxylamine intermediate.
Temperature	55°C - 60°C	Critical range. >65°C promotes over-reduction to o-toluidine.

Experimental Procedure:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

- **Dissolution:** Dissolve 0.1 mol of o-nitrotoluene in 150 mL of ethanol and 50 mL of water. Add 0.15 mol of solid ammonium chloride.
- **Reduction:** Add Zinc dust (0.25 mol) in small portions over 30 minutes. The reaction is exothermic; maintain internal temperature between 55-60°C using an ice-water bath if necessary.
- **Monitoring:** Stir vigorously for 1 hour. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The hydroxylamine spot will appear more polar than the nitro starting material but less polar than the amine.
- **Filtration:** Filter the warm reaction mixture through a Celite pad to remove zinc oxide residues. Wash the pad with 30 mL warm ethanol.
- **Isolation:** Pour the filtrate into 500 mL of ice-water saturated with NaCl. The N-(2-methylphenyl)hydroxylamine typically precipitates as a flocculent solid or oil.
 - **Note:** If oil forms, extract immediately with diethyl ether (3 x 100 mL) and proceed to Phase 2 without extensive purification due to instability.

Phase 2: Regioselective N-Acylation

Objective: Acylate the nitrogen center to form the hydroxamic acid while suppressing O-acylation. Reagents: Propionyl chloride (Propanoyl chloride), Sodium Bicarbonate ().

Parameter	Specification	Rationale
Substrate	N-(2-methylphenyl)hydroxylamine	Freshly prepared crude from Phase 1.
Acylating Agent	Propionyl Chloride (1.05 eq)	Highly reactive electrophile.
Base	NaHCO ₃ (Suspension)	Neutralizes HCl byproduct; weak enough to prevent deprotonation of the -OH (pKa ~9).
Solvent System	Ether / Water (Biphasic)	Biphasic conditions protect the O-terminus from acylation.

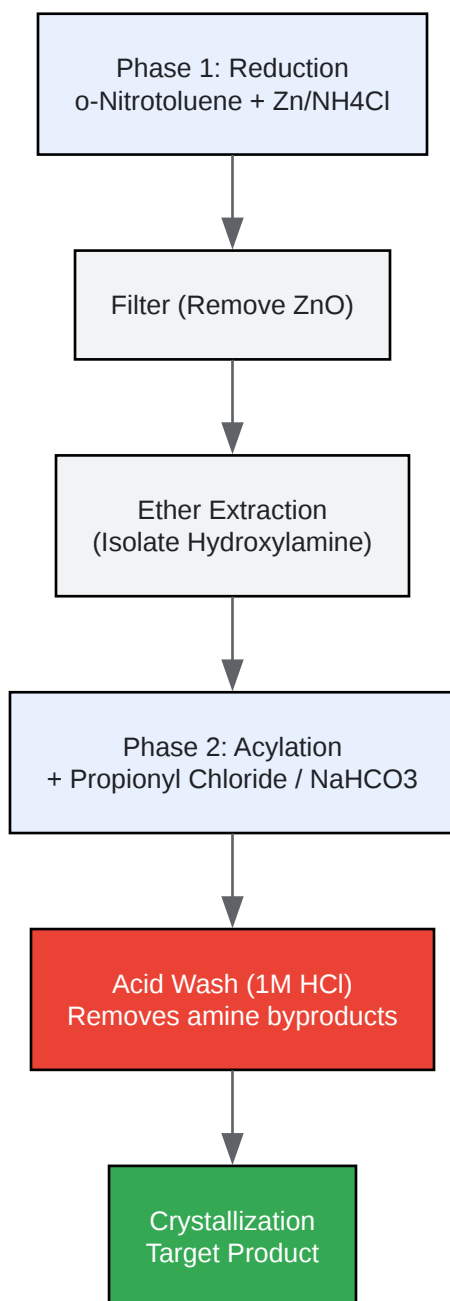
Experimental Procedure:

- Preparation: Dissolve the crude hydroxylamine (approx 0.08 mol) in 150 mL diethyl ether.
- Base Addition: Add a slurry of NaHCO₃ (0.1 mol) in 20 mL water. Cool the biphasic mixture to 0°C.
- Acylation: Add propionyl chloride (0.085 mol) dropwise over 45 minutes. Crucial: Maintain temperature < 5°C.
 - Chemistry Insight: At low temperatures and mild pH, the nucleophilicity of the nitrogen (enhanced by the alpha-effect) dominates over the oxygen.
- Workup: Stir for 30 minutes at 0°C. Quench with 50 mL cold water.
- Separation: Separate the organic layer. Extract the aqueous layer once with ether.
- Purification: Wash combined organics with cold 1M HCl (removes any o-toluidine byproduct) and brine. Dry over MgSO₄ and concentrate
 - Recrystallization:[2] Recrystallize the residue from Hexane/Ethyl Acetate or Benzene/Petroleum Ether.

Part 3: Process Visualization & Logic

Reaction Workflow Diagram

This flow illustrates the critical decision points and phase separations required for high purity.



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Figure 2: Step-by-step experimental workflow for the synthesis and purification.[2][3][4][5]

Part 4: Characterization & Validation

To validate the synthesis of **N-hydroxy-N-(2-methylphenyl)propanamide**, compare analytical data against these expected values.

Technique	Expected Signal Characteristics	Structural Assignment
IR Spectroscopy	3200-3400 cm ⁻¹ (Broad)	O-H stretch (Hydrogen bonded)
1640-1660 cm ⁻¹ (Strong)	C=O stretch (Hydroxamic acid carbonyl)	
¹ H NMR (CDCl ₃)	δ 2.1-2.3 (s, 3H)	Ar-CH ₃ (Ortho-methyl group)
δ 1.1 (t, 3H), 2.4 (q, 2H)	Propionyl group (Ethyl chain)	
δ 7.1-7.4 (m, 4H)	Aromatic protons	
δ 9.0-10.5 (broad s, 1H)	N-OH (Exchangeable with D ₂ O)	
Mass Spectrometry	m/z ~179 [M] ⁺	Molecular Ion
Ferric Chloride Test	Deep Red/Violet Coloration	Positive test for hydroxamic acids (Complexation with Fe ³⁺)

Part 5: Safety & Toxicology

- o-Nitrotoluene / o-Toluidine: Both the starting material and the over-reduction byproduct (o-toluidine) are toxic and potential carcinogens. All manipulations must be performed in a fume hood with nitrile gloves.
- Hydroxylamines: N-arylhydroxylamines are potential skin sensitizers and mutagens. Avoid all skin contact.
- Thermal Runaway: The Zinc reduction is exothermic. Scale-up requires careful thermal monitoring to prevent runaway reactions.

References

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- BenchChem. (n.d.). "**N-hydroxy-N-(2-methylphenyl)propanamide** Product Data". [Link](#)
 - Verification of specific chemical identity and CAS (151826-41-4).

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